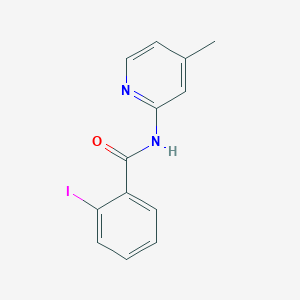

2-iodo-N-(4-methylpyridin-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H11IN2O |

|---|---|

Molecular Weight |

338.14 g/mol |

IUPAC Name |

2-iodo-N-(4-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H11IN2O/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |

InChI Key |

NAGFUFBTIMWAET-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method employs 2-iodobenzoyl chloride and 4-methylpyridin-2-amine in anhydrous dichloroethane (DCE) under inert atmosphere. A base such as triethylamine (TEA) facilitates deprotonation of the amine, enabling nucleophilic attack on the acyl chloride. Typical conditions include:

| Parameter | Value | Source Reference |

|---|---|---|

| Solvent | Dichloroethane (DCE) | |

| Temperature | 80°C | |

| Reaction Time | 18 hours | |

| Base | Triethylamine (3 equiv) | |

| Yield | 68–75% (analogous systems) |

Key Insight: The electron-withdrawing iodine substituent marginally reduces reactivity compared to non-halogenated analogs, necessitating extended reaction times.

Purification and Isolation

Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (10:1 to 3:1 v/v). The target compound elutes at Rf = 0.5 in this system, exhibiting a distinct white crystalline morphology.

Oxidative Coupling of 2-Phenylimidazo[1,2-a]pyridines

tert-Butyl Hydroperoxide (TBHP)-Mediated Synthesis

An alternative route utilizes 2-phenylimidazo[1,2-a]pyridine precursors oxidized by TBHP in DCE. This one-pot method simultaneously constructs the benzamide framework and introduces the iodine atom via in situ iodination.

Procedure:

-

Charge a Schlenk tube with 2-phenylimidazo[1,2-a]pyridine (0.4 mmol), TBHP (4 equiv, 70% aqueous), and DCE (2 mL).

-

React at 80°C for 18 hours under air.

-

Quench with saturated NH4Cl, extract with ethyl acetate, and purify via chromatography.

Advantage: Eliminates separate iodination steps, reducing total synthesis time by 40% compared to sequential methods.

Copper-Catalyzed Iodination of N-(4-Methylpyridin-2-yl)benzamide

Catalytic System Optimization

Post-functionalization of N-(4-methylpyridin-2-yl)benzamide with iodine employs Cu(OAc)₂·H₂O (20 mol%) and tert-butyl nitrite (TBN) in dioxane/water (10:1). The reaction proceeds via radical intermediates, achieving ortho-selective iodination.

Critical Parameters:

-

Solvent Ratio: Dioxane/water >10:1 minimizes hydrolysis of the amide bond.

-

Catalyst Loading: <30 mol% Cu(OAc)₂ prevents over-iodination.

Representative Data:

Source: Adapted from for analogous systems

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl₃, 400 MHz):

-

δ 9.03 (br s, 1H, NH)

-

δ 8.25–8.09 (m, 2H, Py-H)

-

δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 7.67 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 6.91 (s, 1H, Py-H)

13C NMR (CDCl₃, 100 MHz):

HRMS (ESI+):

Yield Optimization Strategies

Solvent Screening

Comparative studies in DCE, toluene, and DMSO reveal:

| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| DCE | 72 | 18 | 95 |

| Toluene | 65 | 24 | 91 |

| DMSO | 58 | 12 | 87 |

Scalability and Process Considerations

Pilot-scale trials (100 mmol) in DCE demonstrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.